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Application Notes and Protocols for H-151

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Compound of Interest		
Compound Name:	H-151	
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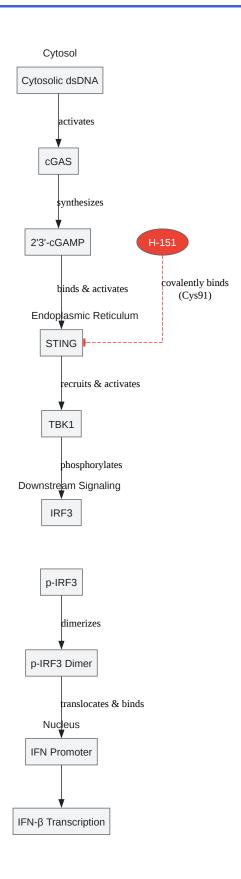
Abstract

H-151 is a potent, selective, and irreversible small-molecule inhibitor of the Stimulator of Interferon Genes (STING) protein.[1] It functions by covalently binding to the cysteine residue at position 91 (Cys91) of both human and murine STING, which is a critical step for its activation.[2][3] This modification inhibits STING palmitoylation and clustering, thereby blocking downstream signaling cascades that lead to the production of type I interferons and other proinflammatory cytokines.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of **H-151** on the STING signaling pathway.

Mechanism of Action

The cGAS-STING pathway is a crucial component of the innate immune system, responsible for detecting cytosolic DNA. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This activation triggers the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons, such as IFN- β .[2] **H-151** exerts its inhibitory effect by preventing the initial activation and clustering of STING.[2]





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Caption: The cGAS-STING signaling pathway and the inhibitory action of H-151.



H-151 Properties and In Vitro Activity

H-151 has been demonstrated to be a highly potent inhibitor of STING across various cell types.

Table 1: H-151 Compound Properties

Property	Value	Reference
Chemical Formula	C17H17N3O	[1]
Molecular Weight	279.34 g/mol	[1]
Purity	≥ 95%	[1]
Solubility	20 mg/mL (71.60 mM) in DMSO	[1]

| Cell Culture Conc. | 15 nM to 15 μ M |[1] |

Table 2: In Vitro Inhibitory Activity of H-151

Cell Line	Description	IC ₅₀	Reference
MEF	Mouse Embryonic Fibroblasts	138 nM	[3]
ВМДМ	Bone Marrow-Derived Macrophages	109.6 nM	[3]

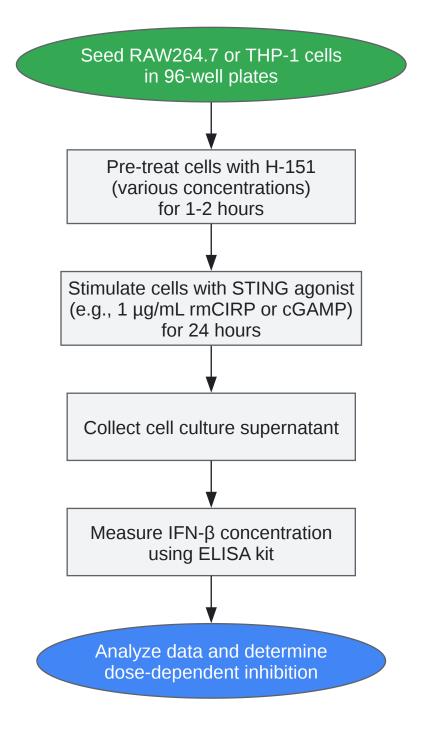
| HFF | Human Foreskin Fibroblasts | 134.4 nM |[3] |

Experimental Protocols

Protocol 1: Cellular Assay for STING Inhibition via IFN-β Quantification

This protocol details the measurement of **H-151**'s ability to inhibit STING-mediated production of IFN- β in macrophage cell lines.





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Caption: Experimental workflow for the H-151 in vitro STING inhibition assay.

A. Materials

- RAW264.7 (murine macrophage) or THP-1 (human monocytic) cells
- Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)



- H-151 (stock solution in DMSO)[1]
- STING agonist: recombinant murine CIRP (rmCIRP) or 2'3'-cGAMP
- Phosphate-Buffered Saline (PBS)
- IFN-β ELISA Kit (species-specific)
- 96-well cell culture plates

B. Method

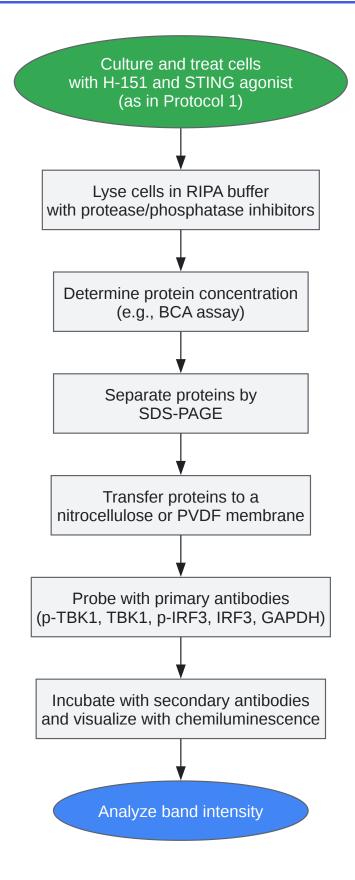
- Cell Seeding: Seed RAW264.7 or THP-1 cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours. Incubate at 37°C with 5% CO₂.
- **H-151** Preparation: Prepare serial dilutions of **H-151** in culture medium from your DMSO stock. A suggested concentration range is 0.25 μM to 2.0 μM.[2][3] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
- Pre-treatment: After cells have adhered, carefully remove the culture medium. Add the
 medium containing the different concentrations of H-151 to the respective wells. Include a
 vehicle control (medium with DMSO only). Incubate for 1-2 hours at 37°C.[2][3]
- Stimulation: Add the STING agonist (e.g., 1 µg/mL rmCIRP) to all wells except for the unstimulated control.[2][3]
- Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.[2]
- Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully
 collect the supernatant for analysis.
- ELISA: Quantify the concentration of IFN-β in the supernatant according to the manufacturer's protocol for the selected ELISA kit.
- Data Analysis: A dose-dependent decrease in IFN-β levels in H-151-treated wells compared
 to the vehicle control indicates successful inhibition of the STING pathway.[2]



Protocol 2: Western Blot Analysis of STING Pathway Phosphorylation

This protocol is used to confirm that **H-151** inhibits the phosphorylation of downstream targets in the STING pathway, such as TBK1 and IRF3.





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Caption: Experimental workflow for Western blot analysis of STING pathway inhibition.



A. Materials

- Treated cells from a scaled-up version of Protocol 1
- RIPA buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and system
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control (e.g., anti-GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- · Imaging system

B. Method

- Cell Lysis: After treatment and stimulation, wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well or dish, and scrape the cells. Incubate on ice for 20 minutes.
- Lysate Collection: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.[2] Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.



- SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
- Western Blotting: Transfer the separated proteins to a membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
- Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
- Data Analysis: A reduction in the ratio of phosphorylated protein (p-TBK1 or p-IRF3) to total protein in H-151-treated samples compared to the vehicle control confirms pathway inhibition.[4]

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